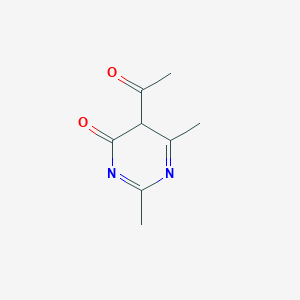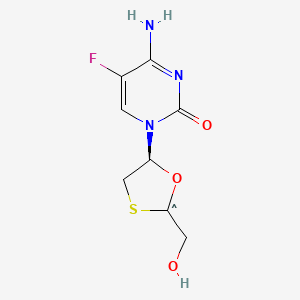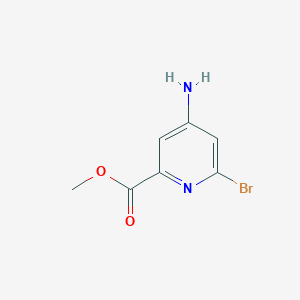
Dihydropyrimidine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La dihydropyrimidine-2,4(1H,3H)-dithione est un composé hétérocyclique appartenant à la classe des dihydropyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La structure de la this compound est constituée d'un cycle pyrimidine avec deux atomes de soufre aux positions 2 et 4, ce qui la distingue des autres dérivés de dihydropyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La dihydropyrimidine-2,4(1H,3H)-dithione peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de Biginelli, qui est une réaction de condensation à trois composants entre un aldéhyde, un β-cétoester et de l'urée ou de la thiourée. La réaction est généralement réalisée en présence d'un catalyseur tel que la nano-cellulose/BF3/Fe3O4, qui facilite la formation du produit désiré dans des conditions douces . La réaction est réalisée dans l'éthanol, un solvant vert et commercialement disponible, et offre une grande efficacité et des temps de réaction courts .
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la réutilisabilité des catalyseurs et l'utilisation de solvants respectueux de l'environnement sont des considérations importantes dans les environnements industriels afin de minimiser les déchets et de réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
La dihydropyrimidine-2,4(1H,3H)-dithione subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par la présence d'atomes de soufre dans le composé, qui peuvent participer à des processus redox et à des substitutions nucléophiles.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder la this compound, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent réduire le composé en ses dérivés dihydropyrimidine correspondants.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que des halogénures d'alkyle ou des chlorures d'acyle, conduisant à la formation de divers dérivés substitués.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones, tandis que les réactions de réduction produisent des dérivés de dihydropyrimidine. Les réactions de substitution peuvent conduire à une large gamme de dérivés substitués de la this compound avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Le composé sert de bloc de construction polyvalent pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux matériaux et procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber les enzymes ou les récepteurs impliqués dans les processus pathologiques, conduisant à des effets thérapeutiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, supprimant ainsi la croissance tumorale . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'activité biologique spécifique étudiée.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of dihydropyrimidine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
La dihydropyrimidine-2,4(1H,3H)-dithione peut être comparée à d'autres composés similaires, tels que la dihydropyrimidine-2,4(1H,3H)-dione et la thiéno[2,3-d]pyrimidine-2,4(1H,3H)-dione . Ces composés partagent une structure de base pyrimidine similaire, mais diffèrent par la présence d'atomes de soufre ou d'autres substituants. La présence unique d'atomes de soufre dans la this compound contribue à sa réactivité chimique distincte et à ses activités biologiques.
Liste des composés similaires
- Dihydropyrimidine-2,4(1H,3H)-dione
- Thiéno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 1-(4-phénylaminophényl)dihydropyrimidine-2,4(1H,3H)-dione
Propriétés
Numéro CAS |
4874-19-5 |
|---|---|
Formule moléculaire |
C4H6N2S2 |
Poids moléculaire |
146.2 g/mol |
Nom IUPAC |
1,3-diazinane-2,4-dithione |
InChI |
InChI=1S/C4H6N2S2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) |
Clé InChI |
LNHFVNLMAUJVAF-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)

![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)
![(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
![chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)
![3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)

